3-Amino-1-(difluoromethyl)pyridin-2(1H)-one hydrochloride
Overview
Description
3-Amino-1-difluoromethyl-1H-pyridin-2-one hydrochloride is a chemical compound with the molecular formula C6H7ClF2N2O. This compound is notable for its unique structure, which includes both an amino group and a difluoromethyl group attached to a pyridinone ring. It is utilized in various scientific research fields due to its multifaceted properties, ranging from medicinal chemistry to material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-difluoromethyl-1H-pyridin-2-one hydrochloride typically involves the introduction of the difluoromethyl group to a pyridinone precursor. One common method includes the reaction of a pyridinone derivative with a difluoromethylating agent under controlled conditions. The amino group is then introduced through a subsequent reaction, often involving an amination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process typically includes steps such as purification through crystallization and verification of the compound’s structure using techniques like NMR, HPLC, and LC-MS .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-difluoromethyl-1H-pyridin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and difluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl-pyridinone oxides, while substitution reactions can produce a variety of amino-difluoromethyl-pyridinone derivatives .
Scientific Research Applications
3-Amino-1-difluoromethyl-1H-pyridin-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing into its potential therapeutic uses, particularly in the development of new pharmaceuticals.
Industry: It is utilized in material science for the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 3-Amino-1-difluoromethyl-1H-pyridin-2-one hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino group and difluoromethyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The pathways involved often include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-methylpyridin-2-one hydrochloride: Similar in structure but with a methyl group instead of a difluoromethyl group.
3-Amino-1-(trifluoromethyl)pyridin-2-one: Contains a trifluoromethyl group, offering different chemical properties.
Uniqueness
3-Amino-1-difluoromethyl-1H-pyridin-2-one hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in research settings where specific interactions with molecular targets are desired .
Properties
IUPAC Name |
3-amino-1-(difluoromethyl)pyridin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O.ClH/c7-6(8)10-3-1-2-4(9)5(10)11;/h1-3,6H,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWIPOXHSYYHSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)N)C(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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